molecular formula C27H42N2O6 B14753189 N-cyclohexylcyclohexanamine;5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid CAS No. 4779-32-2

N-cyclohexylcyclohexanamine;5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

Katalognummer: B14753189
CAS-Nummer: 4779-32-2
Molekulargewicht: 490.6 g/mol
InChI-Schlüssel: OFMHHUWVARDYPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound with the molecular formula C27H42N2O6 and a molecular weight of 490.632 g/mol . This compound is known for its unique structure, which includes both amine and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted amides .

Wissenschaftliche Forschungsanwendungen

N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amine and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclohexylcyclohexanamine: A simpler analog without the ethoxy and phenylmethoxycarbonylamino groups.

    5-ethoxy-5-oxo-4-phenylmethoxycarbonylamino-pentanoic acid: Lacks the cyclohexylamine moiety.

Uniqueness

N-cyclohexylcyclohexanamine; 5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

4779-32-2

Molekularformel

C27H42N2O6

Molekulargewicht

490.6 g/mol

IUPAC-Name

N-cyclohexylcyclohexanamine;5-ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C15H19NO6.C12H23N/c1-2-21-14(19)12(8-9-13(17)18)16-15(20)22-10-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,18);11-13H,1-10H2

InChI-Schlüssel

OFMHHUWVARDYPY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.